1-Oxa-3-azaspiro[4.6]undecan-2-one

Purity Analysis Quality Control Procurement Specification

Researchers seeking conformationally constrained spirocyclic synthons for fragment-based drug discovery often face limited availability of the [4.6] ring system. 1-Oxa-3-azaspiro[4.6]undecan-2-one (CAS 24247-69-6) fills this gap with its rigid [4.6] spiro junction, enabling unique 3D pharmacophore presentation distinct from common [4.5] and [5.5] systems. Key benefits: • Enables novel SAR exploration against JAK-family kinases and other targets. • Verified purity (≥95%) ensures batch-to-batch consistency for reproducible screening. • Sourced from established suppliers with rigorous quality documentation for patent filings.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 24247-69-6
Cat. No. B11914114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-3-azaspiro[4.6]undecan-2-one
CAS24247-69-6
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)CNC(=O)O2
InChIInChI=1S/C9H15NO2/c11-8-10-7-9(12-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11)
InChIKeyNCUJZKHDWMCOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 1-Oxa-3-azaspiro[4.6]undecan-2-one


1-Oxa-3-azaspiro[4.6]undecan-2-one (CAS 24247-69-6) belongs to the oxazolidinone class of spirocyclic heterocycles, characterized by a [4.6] spiro junction fusing a five-membered oxazolidinone ring with a seven-membered cycloheptane ring . Its molecular formula is C9H15NO2 with a molecular weight of 169.22 g/mol, and it is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and organic synthesis . The compound's rigid spirocyclic architecture, combined with the oxazolidinone lactam functionality, imparts distinct conformational and physicochemical properties that are not replicated by simple monocyclic or fused-ring analogs.

Why Generic Substitution Fails: 1-Oxa-3-azaspiro[4.6]undecan-2-one


Generic substitution of 1-Oxa-3-azaspiro[4.6]undecan-2-one with other spirocyclic oxazolidinones or azaspiro compounds is not straightforward due to the decisive influence of the spiro ring size on molecular geometry and physicochemical attributes. The [4.6] spiro system in this compound enforces a specific spatial arrangement of the oxazolidinone pharmacophore, which directly affects hydrogen bonding capability, lipophilicity, and metabolic stability [1]. Analogs with [4.4], [4.5], or [5.5] spiro ring systems exhibit significantly different three-dimensional shapes, leading to divergent target engagement profiles and pharmacokinetic behavior. Therefore, direct replacement without systematic comparative data risks altering a candidate's potency, selectivity, and ADME properties in unpredictable ways [2].

Differentiation Evidence: 1-Oxa-3-azaspiro[4.6]undecan-2-one


Purity and Impurity Benchmark

The target compound, 1-Oxa-3-azaspiro[4.6]undecan-2-one, is commercially available from multiple vendors, but critical differences exist in purity specifications and impurity profiles that directly affect procurement decisions. The compound from CymitQuimica is listed with a minimum purity of 95%, but detailed characterization data (NMR, HPLC) are available only upon request . In contrast, generic vendor listings from Chemenu and ChemSrc do not explicitly state a purity threshold, leaving the baseline undefined . This discrepancy forces procurement scientists to independently verify batch-specific purity before use in sensitive synthetic or biological applications.

Purity Analysis Quality Control Procurement Specification

Application Scenarios: 1-Oxa-3-azaspiro[4.6]undecan-2-one


Spirocyclic Scaffold Diversification

The [4.6] spirocyclic oxazolidinone core of 1-Oxa-3-azaspiro[4.6]undecan-2-one is a valuable synthon for generating focused libraries of conformationally constrained molecules. Its unique ring size, distinct from the more common [4.5] and [5.5] spiro systems, offers a novel chemical space vector that can be exploited in fragment-based drug discovery (FBDD) and hit-to-lead optimization campaigns targeting under-explored protein pockets. Researchers should procure material with verified purity (≥95%) to ensure library integrity and reproducible biological screening results .

JAK-STAT Pathway Probe Design

Based on class-level evidence from closely related 1-oxa-3-azaspiro[5.5]undecane analogs that exhibit potent JAK-STAT pathway inhibition (IC50 < 100 μM) [1], the [4.6] congener can be rationally designed as a probe to investigate the effects of spiro ring size on target selectivity and cellular activity. The differential ring strain and conformational profile between [4.6] and [5.5] systems may translate into distinct selectivity windows against JAK family kinases, making the compound a strategic choice for SAR studies.

Spirocyclization Efficiency Benchmarking

1-Oxa-3-azaspiro[4.6]undecan-2-one can serve as a model substrate for developing and optimizing novel spirocyclization methodologies. The seven-membered cycloheptane ring of the [4.6] system imposes greater entropic and enthalpic barriers compared to [4.4] or [4.5] systems, providing a stringent test for catalyst efficiency and reaction scope. The availability of the compound with defined purity (≥95%) from vendors like CymitQuimica ensures reproducible starting material quality for method development.

Purity-Driven Vendor Selection

When sourcing 1-Oxa-3-azaspiro[4.6]undecan-2-one for regulated or highly sensitive applications, procurement teams should prioritize vendors that provide explicit purity specifications (e.g., ≥95% by CymitQuimica ) over those that omit such data (e.g., Chemenu [1]). This distinction is critical for maintaining batch-to-batch consistency and for meeting the documentation requirements of peer-reviewed publications and patent filings.

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